molecular formula C20H19ClN4O4 B2744840 3-(5-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396889-11-4

3-(5-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No. B2744840
M. Wt: 414.85
InChI Key: BMJUKIZGHAHCRK-UHFFFAOYSA-N
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Description

3-(5-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H19ClN4O4 and its molecular weight is 414.85. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 3-(5-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one have been synthesized and studied for their antimicrobial properties. Research has shown that such compounds exhibit significant antibacterial and antifungal activities. For instance, studies on derivatives containing the 1,3,4-oxadiazole and 2-azetidinone frameworks demonstrated promising activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014); (Dodiya, Shihory, & Desai, 2012).

Anticancer Potential

Certain derivatives of this compound have been explored for their potential anticancer properties. For example, studies have found that specific 1,3,4-oxadiazole derivatives show activity against various cancer cell lines. The identification of these compounds as novel apoptosis inducers through cell-based high-throughput screening assays highlights their potential as anticancer agents (Zhang et al., 2005).

Antidepressant and Nootropic Activities

Some derivatives have also been evaluated for their antidepressant and nootropic (cognitive-enhancing) activities. This research indicates the potential of the 2-azetidinone skeleton as a CNS active agent, which can be explored for developing more potent and safe CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Plant Growth Stimulation

In the agricultural sector, certain derivatives have shown a pronounced plant growth-stimulating effect. This suggests the potential application of these compounds in enhancing crop yields and improving plant health (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

properties

IUPAC Name

3-[5-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4/c1-20(2,28-14-7-5-13(21)6-8-14)19(27)25-10-12(11-25)18-23-16(24-29-18)15-4-3-9-22-17(15)26/h3-9,12H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJUKIZGHAHCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CNC3=O)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

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